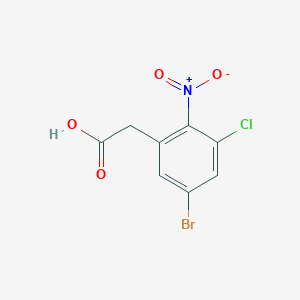
5-Bromo-3-chloro-2-nitrophenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-chloro-2-nitrophenylacetic acid is an organic compound with the molecular formula C8H5BrClNO4 It is a derivative of phenylacetic acid, characterized by the presence of bromine, chlorine, and nitro functional groups on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-2-nitrophenylacetic acid typically involves multi-step organic reactions. One common method includes the nitration of 3-chloro-5-bromophenylacetic acid, followed by purification processes to isolate the desired product. The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid to facilitate the nitration process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow systems to ensure consistent product quality and yield. The use of automated systems for temperature and pH control is crucial to maintain the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-chloro-2-nitrophenylacetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace halogen atoms under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-Bromo-3-chloro-2-aminophenylacetic acid, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
5-Bromo-3-chloro-2-nitrophenylacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-chloro-2-nitrophenylacetic acid involves its interaction with specific molecular targets. The presence of the nitro group allows it to participate in redox reactions, while the halogen atoms can engage in halogen bonding with biological molecules. These interactions can affect enzyme activity and protein function, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-chloro-4-nitrophenylacetic acid
- 3-Bromo-5-chloro-2-nitrophenylacetic acid
- 2-Bromo-4-chloro-5-nitrophenylacetic acid
Uniqueness
5-Bromo-3-chloro-2-nitrophenylacetic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry .
Propiedades
Fórmula molecular |
C8H5BrClNO4 |
|---|---|
Peso molecular |
294.48 g/mol |
Nombre IUPAC |
2-(5-bromo-3-chloro-2-nitrophenyl)acetic acid |
InChI |
InChI=1S/C8H5BrClNO4/c9-5-1-4(2-7(12)13)8(11(14)15)6(10)3-5/h1,3H,2H2,(H,12,13) |
Clave InChI |
RNUNQFZZYPVQAN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1CC(=O)O)[N+](=O)[O-])Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-[(E)-(3-chlorobenzoyl)diazenyl]but-2-enoate](/img/structure/B14074680.png)












